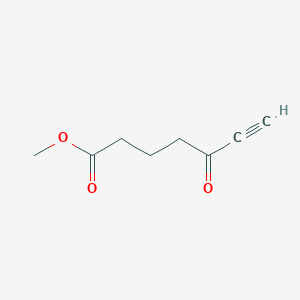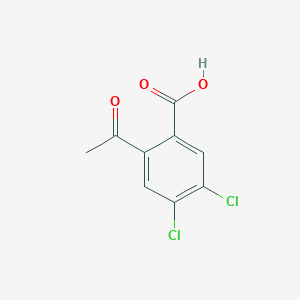
Methyl 5-oxohept-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxohept-6-ynoate: is an organic compound with the molecular formula C8H10O3 It is a member of the ester family and features a unique structure with both a ketone and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-oxohept-6-ynoate can be synthesized through multi-step reactions. One common method involves the use of DCC (dicyclohexylcarbodiimide) and 4-(N,N-dimethylamino)pyridine in dichloromethane at ambient temperature, followed by heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and alkyne formation, under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-oxohept-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-oxohept-6-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 5-oxohept-6-ynoate involves its reactivity with various functional groups. The ketone and alkyne groups can participate in different chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl 3-oxohept-6-ynoate: Similar structure but with the ketone group at a different position.
Methyl 4-oxohept-6-ynoate: Another positional isomer with different reactivity.
Propriétés
| 140175-55-9 | |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methyl 5-oxohept-6-ynoate |
InChI |
InChI=1S/C8H10O3/c1-3-7(9)5-4-6-8(10)11-2/h1H,4-6H2,2H3 |
Clé InChI |
XJZSNDITHGXLEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
